p-HYDROXYNOREPHEDRINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

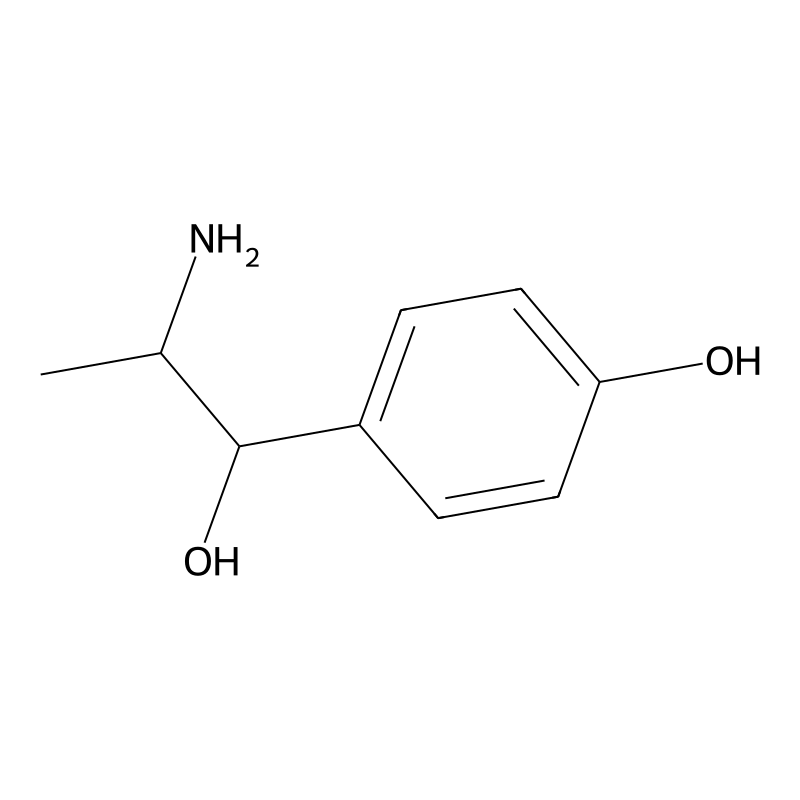

p-Hydroxynorephedrine is a sympathomimetic compound that serves as an active metabolite of amphetamine in humans. Its chemical formula is , with a molar mass of approximately 167.208 g/mol. This compound is recognized as the para-hydroxy analog of norephedrine and plays a significant role in various physiological processes, particularly in the modulation of adrenergic activity .

p-Hydroxynorephedrine undergoes several chemical transformations, primarily involving hydroxylation reactions. It is formed through the hydroxylation of amphetamines, particularly from both p-hydroxyamphetamine and norephedrine. This metabolic pathway is crucial for its biological activity, as it allows for the modulation of neurotransmitter levels in the body, specifically norepinephrine .

The biological effects of p-hydroxynorephedrine are predominantly linked to its action as a false neurotransmitter. Research indicates that it can deplete norepinephrine levels and substitute for it in adrenergic transmission. In hypertensive patients, administration of p-hydroxynorephedrine resulted in significant reductions in blood pressure, demonstrating its potential therapeutic applications in managing hypertension . The compound has also been shown to affect catecholamine metabolism, influencing the excretion rates of various catecholamine metabolites .

p-Hydroxynorephedrine can be synthesized through several methods, typically involving the hydroxylation of norephedrine or amphetamines. Common synthetic routes include:

- Hydroxylation: Utilizing hydroxylating agents to introduce a hydroxyl group at the para position of the aromatic ring.

- Metabolic Conversion: Leveraging biological systems or enzymes to facilitate the conversion from parent compounds like amphetamine or norephedrine into p-hydroxynorephedrine .

The primary applications of p-hydroxynorephedrine are in pharmacology and clinical medicine. It has been studied for its potential use in:

- Hypertension Management: As a peripheral agent that can lower blood pressure by interfering with adrenergic function.

- Neurotransmitter Research: Investigating its role as a false neurotransmitter and its effects on catecholamine dynamics .

Studies have demonstrated that p-hydroxynorephedrine interacts with adrenergic receptors and can influence neurotransmitter release. It has been shown to affect the pressor response to norepinephrine and tyramine, indicating its role in modulating adrenergic signaling pathways. Additionally, it alters catecholamine metabolism and excretion patterns, which may have implications for understanding stimulant-induced behaviors .

Several compounds share structural similarities with p-hydroxynorephedrine, including:

- Norepinephrine: A primary neurotransmitter that directly influences adrenergic signaling.

- Amphetamine: A stimulant drug that metabolizes into p-hydroxynorephedrine.

- Phenylephrine: A selective alpha-1 adrenergic receptor agonist used primarily as a decongestant.

- Ephedrine: A compound with similar sympathomimetic properties but differing pharmacokinetics.

Comparison TableCompound Structure Similarity Primary Use Unique Feature Norepinephrine High Neurotransmission Directly activates adrenergic receptors Amphetamine High Stimulant Metabolizes into p-hydroxynorephedrine Phenylephrine Moderate Decongestant Selective action on alpha receptors Ephedrine Moderate Bronchodilator Mixed action on alpha and beta receptors

| Compound | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Norepinephrine | High | Neurotransmission | Directly activates adrenergic receptors |

| Amphetamine | High | Stimulant | Metabolizes into p-hydroxynorephedrine |

| Phenylephrine | Moderate | Decongestant | Selective action on alpha receptors |

| Ephedrine | Moderate | Bronchodilator | Mixed action on alpha and beta receptors |

Metabolic Formation Mechanisms

Conversion from p-Hydroxyamphetamine

PHN is primarily synthesized via the hydroxylation of p-hydroxyamphetamine (POH), an intermediate metabolite of amphetamine. Systemic administration of amphetamine leads to its hepatic oxidation into POH through cytochrome P450 enzymes [1] [2]. POH subsequently crosses the blood-brain barrier, where it undergoes β-hydroxylation by dopamine β-hydroxylase (DBH) in noradrenergic neurons, resulting in PHN [4] [6]. This two-step pathway—aromatic hydroxylation followed by β-hydroxylation—establishes PHN as a secondary metabolite with direct implications for neurotransmitter modulation.

Derivation from Norephedrine

PHN also originates from norephedrine via para-hydroxylation. Norephedrine, a sympathomimetic amine, undergoes enzymatic hydroxylation at the para position of its phenyl ring, catalyzed by mixed-function oxidases [1] [3]. This pathway is less predominant in humans compared to POH conversion but represents an alternative route under specific metabolic conditions.

Enzymatic Processes in Biotransformation

Key enzymes involved in PHN synthesis include:

- Cytochrome P450 2D6 (CYP2D6): Mediates amphetamine’s initial hydroxylation to POH [2].

- Dopamine β-hydroxylase (DBH): Converts POH to PHN in neuronal vesicles, utilizing ascorbate as a cofactor [6].

- Monoamine oxidases (MAOs): Partially degrade PHN into inactive metabolites, though this pathway is minor compared to renal excretion [5].

| Enzyme | Role in PHN Metabolism | Cofactor |

|---|---|---|

| CYP2D6 | Hydroxylates amphetamine to POH | NADPH |

| Dopamine β-hydroxylase | Converts POH to PHN | Ascorbate |

| Monoamine oxidase | Degrades PHN | Flavin adenine dinucleotide |

Biological Relevance of Molecular Configuration

PHN’s molecular structure—(1R,2S)-2-amino-1-(4-hydroxyphenyl)propan-1-ol—confers stereospecific interactions with adrenergic receptors and transporters [3] [7]. The para-hydroxyl group enhances its polarity, facilitating uptake into synaptic vesicles via vesicular monoamine transporter 2 (VMAT2). Its β-hydroxylated side chain mimics norepinephrine, enabling PHN to act as a false neurotransmitter that displaces endogenous norepinephrine from storage vesicles [5] [6]. This substitution disrupts normal sympathetic signaling, leading to downstream effects such as reduced vasoconstriction and blood pressure modulation [5].

Metabolic Disposition and Elimination Kinetics

Biexponential Urinary Excretion Patterns

PHN elimination follows a biexponential model, characterized by rapid initial excretion (half-life: 13 hours) and a prolonged terminal phase (half-life: 55 hours) [5]. The first phase reflects clearance from plasma and extracellular fluid, while the second phase corresponds to slow release from neuronal storage vesicles. Approximately 60–70% of administered PHN is excreted unchanged in urine, with minor contributions from glucuronidated metabolites [5] [7].

Half-life Considerations and Physiological Correlates

The extended terminal half-life (55 hours) correlates with PHN’s accumulation in noradrenergic terminals, where it remains bound to vesicular membranes. This persistence explains its long-lasting effects on blood pressure and catecholamine dynamics in hypertensive patients [5]. Renal impairment prolongs elimination, necessitating dose adjustments in preclinical models, though human data remain limited.

Functional Implications and Research Frontiers

PHN’s dual role as a metabolite and false neurotransmitter underscores its importance in pharmacodynamics. Ongoing research focuses on:

- Receptor Specificity: PHN’s affinity for α1-adrenergic receptors versus β-adrenergic receptors.

- Drug Interactions: Competition with endogenous catecholamines for vesicular uptake.

- Diagnostic Applications: Potential use in imaging noradrenergic dysfunction in neurodegenerative diseases.

False Neurotransmitter Activity Framework

Molecular Basis of Neurotransmitter Substitution

p-Hydroxynorephedrine demonstrates the fundamental characteristics of a false neurotransmitter through its ability to substitute for norepinephrine in the transmitter pool while exhibiting reduced pharmacological activity [1]. The molecular basis for this substitution lies in the compound's structural similarity to norepinephrine, with the key difference being the para-hydroxyl group on the benzene ring [2] [3]. This structural modification enables p-hydroxynorephedrine to be recognized and transported by the same cellular machinery responsible for norepinephrine handling, including the norepinephrine transporter and vesicular monoamine transporter [1] [4].

The false neurotransmitter mechanism operates through a process of competitive incorporation into synaptic vesicles, where p-hydroxynorephedrine displaces endogenous norepinephrine from storage sites [1] [5]. Studies in experimental animals have demonstrated that p-hydroxynorephedrine can deplete and substitute for norepinephrine in the transmitter pool, thus meeting the established criteria of a false neurotransmitter [1] [4]. The incorporation process involves active transport into adrenergic neurons via the norepinephrine pump, followed by vesicular uptake through the vesicular monoamine transporter [4].

Research has shown that p-hydroxynorephedrine accumulates predominantly within adrenergic neurons, as the primary metabolite p-hydroxyamphetamine is actively transported into the neuron and subsequently converted to p-hydroxynorephedrine through intraneuronal beta-hydroxylation [4]. This selective accumulation in adrenergic terminals ensures that the false neurotransmitter effects are localized to sites where norepinephrine would normally exert its physiological actions.

Neuroreceptor Interaction Dynamics

The neuroreceptor interaction dynamics of p-hydroxynorephedrine are characterized by its reduced affinity and efficacy compared to norepinephrine at adrenergic receptors [1] [4]. When released from synaptic vesicles, p-hydroxynorephedrine binds to postsynaptic adrenergic receptors with significantly lower potency than the endogenous neurotransmitter [4]. This reduced receptor affinity is a critical component of the false neurotransmitter mechanism, as it results in diminished synaptic transmission despite normal vesicular release processes.

Clinical studies in hypertensive patients have demonstrated that p-hydroxynorephedrine administration results in enhanced pressor responses to exogenous norepinephrine while simultaneously reducing sensitivity to tyramine [1] [4]. This paradoxical effect reflects the complex receptor interaction dynamics, where the false neurotransmitter competes with endogenous norepinephrine for receptor binding sites while providing weaker receptor activation [4]. The enhanced response to exogenous norepinephrine likely results from receptor upregulation or sensitization in response to chronically reduced effective neurotransmitter activity.

The receptor interaction profile of p-hydroxynorephedrine extends beyond simple competitive antagonism to include modulatory effects on receptor function and expression [1]. Studies have shown that chronic exposure to p-hydroxynorephedrine can alter receptor sensitivity and may influence the expression of adrenergic receptor subtypes in target tissues [4]. These adaptive changes represent a secondary mechanism by which the false neurotransmitter influences overall adrenergic system function.

Adrenergic System Modulation

Norepinephrine System Interference Mechanisms

p-Hydroxynorephedrine interferes with norepinephrine system function through multiple interconnected mechanisms that collectively reduce the efficacy of adrenergic neurotransmission [1] [4]. The primary mechanism involves the depletion of norepinephrine stores through competitive displacement, where p-hydroxynorephedrine accumulates in synaptic vesicles and gradually replaces the endogenous neurotransmitter [1]. This process is evidenced by the significant reduction in norepinephrine excretion observed in clinical studies, with patients showing a 42% decrease in urinary norepinephrine levels during p-hydroxynorephedrine administration [1].

The interference mechanism extends to the synthesis pathway of norepinephrine, where p-hydroxynorephedrine appears to inhibit norepinephrine biosynthesis through feedback inhibition of tyrosine hydroxylase [1] [4]. This enzyme, which catalyzes the rate-limiting step in catecholamine synthesis, is subject to product inhibition by catecholamines [6]. The presence of p-hydroxynorephedrine in the cytoplasm of adrenergic neurons provides a continuous source of feedback inhibition, resulting in decreased norepinephrine synthesis rates [7] [8].

Research has demonstrated that p-hydroxynorephedrine increases the rate of catecholamine metabolism while simultaneously reducing synthesis, creating a dual mechanism for norepinephrine depletion [7] [8]. The compound appears to enhance the turnover of existing catecholamine stores while limiting the replenishment of these stores through reduced synthesis [7]. This mechanism explains the persistent effects of p-hydroxynorephedrine observed in clinical studies, where the compound continues to influence adrenergic function long after initial administration [1].

Impact on Adrenergic Transmission

The impact of p-hydroxynorephedrine on adrenergic transmission is characterized by a profound reduction in sympathetic nervous system function, as evidenced by the abolition of the post-Valsalva diastolic overshoot in clinical studies [1] [4]. This physiological response represents one of the most sensitive measures of sympathetic reflex function and its complete suppression indicates near-total impairment of adrenergic transmission [4]. The mechanism underlying this effect involves the replacement of effective norepinephrine with the less potent false neurotransmitter, resulting in inadequate receptor activation during sympathetic stimulation.

Clinical studies have documented substantial changes in blood pressure regulation following p-hydroxynorephedrine administration, with mean erect blood pressure decreasing by 22/14 mm Hg and supine blood pressure by 9/6 mm Hg [1]. These effects demonstrate the compound's ability to interfere with both basal and stimulated adrenergic transmission, affecting cardiovascular homeostasis through reduced sympathetic drive to vascular smooth muscle [1] [4]. The greater effect on erect versus supine blood pressure reflects the compound's particular impact on orthostatic sympathetic reflexes.

The transmission effects of p-hydroxynorephedrine are further evidenced by changes in catecholamine metabolite excretion patterns [1]. The 400% increase in normetanephrine excretion observed in clinical studies suggests impaired norepinephrine reuptake, likely due to competitive inhibition of the norepinephrine transporter by p-hydroxynorephedrine [1] [4]. This effect contributes to the overall disruption of adrenergic transmission by altering the normal clearance mechanisms for released neurotransmitter.

Catecholamine Pathway Interactions

Alterations in Catecholamine Metabolism

p-Hydroxynorephedrine produces significant alterations in catecholamine metabolism, as demonstrated by comprehensive changes in urinary excretion patterns of catecholamines and their metabolites [1] [4]. The most notable metabolic alteration is the 42% decrease in vanillylmandelic acid excretion, which reflects reduced norepinephrine turnover and metabolism [1]. This reduction in the primary norepinephrine metabolite indicates that p-hydroxynorephedrine not only depletes norepinephrine stores but also fundamentally alters the metabolic fate of remaining catecholamines.

The compound's effects on catecholamine metabolism extend beyond simple depletion to include changes in the enzymatic pathways responsible for catecholamine degradation [1] [7]. Research has shown that p-hydroxynorephedrine increases the rate of disappearance of tritium-labeled catecholamines, suggesting enhanced metabolic turnover [7] [8]. This effect appears to be independent of changes in tyrosine hydroxylase activity, which was found to increase rather than decrease, indicating a compensatory response to catecholamine depletion [7] [8].

The metabolic alterations produced by p-hydroxynorephedrine result in a 23% decrease in the sum of major catecholamine metabolites, indicating an overall reduction in catecholamine synthesis and turnover [1]. This comprehensive metabolic disruption is particularly remarkable given the concurrent fall in blood pressure, which would normally stimulate increased sympathetic activity and catecholamine synthesis [4]. The persistence of reduced catecholamine metabolism despite physiological stimuli for increased synthesis demonstrates the profound impact of p-hydroxynorephedrine on catecholamine homeostasis.

Effects on Dopaminergic Transmission

The effects of p-hydroxynorephedrine on dopaminergic transmission represent a significant aspect of its pharmacological profile, with clinical studies demonstrating a 40% decrease in dopamine excretion [1]. This reduction in dopamine levels suggests that p-hydroxynorephedrine interferes with dopaminergic pathways, potentially through similar false neurotransmitter mechanisms observed in the norepinephrine system [1] [4]. The compound's structural similarity to dopamine and its metabolites positions it to interact with dopaminergic neurons and potentially substitute for dopamine in synaptic vesicles.

Research has indicated that p-hydroxynorephedrine can accumulate in brain tissue and affect dopaminergic function through mechanisms similar to those observed in peripheral adrenergic systems [9] [10]. The compound's ability to cross into neural tissue and interact with catecholamine storage and release mechanisms suggests that its effects on dopaminergic transmission may involve vesicular substitution and subsequent reduction in effective dopamine neurotransmission [10]. This mechanism is supported by studies showing that p-hydroxynorephedrine can deplete brain catecholamines, including dopamine, in experimental models [9].

The impact on dopaminergic transmission is further evidenced by the unchanged excretion of homovanillic acid, the primary dopamine metabolite, despite the significant reduction in dopamine levels [1]. This dissociation between dopamine content and its metabolite suggests that p-hydroxynorephedrine may interfere with dopamine metabolism at specific enzymatic steps or may alter the subcellular distribution of dopamine in ways that affect its accessibility to metabolic enzymes [1] [4]. The selective effects on different aspects of dopamine metabolism highlight the complex nature of p-hydroxynorephedrine's interaction with catecholamine systems.

| Parameter | Measured Value | Study Population/Model | Mechanism |

|---|---|---|---|

| Blood Pressure Reduction (Erect) | 22/14 mm Hg | Hypertensive patients (n=8) | Adrenergic system interference |

| Blood Pressure Reduction (Supine) | 9/6 mm Hg | Hypertensive patients (n=8) | Adrenergic system interference |

| Vanillylmandelic Acid (VMA) Decrease | 42% | Hypertensive patients (n=8) | Reduced NE synthesis |

| Norepinephrine Decrease | 42% | Hypertensive patients (n=8) | False neurotransmitter substitution |

| Normetanephrine Increase | 400% | Hypertensive patients (n=8) | Impaired NE reuptake |

| Dopamine Decrease | 40% | Hypertensive patients (n=8) | Catecholamine pathway disruption |

| Total Catecholamine Metabolites Decrease | 23% | Hypertensive patients (n=8) | Overall catecholamine metabolism reduction |

| Half-life First Phase | 13 hours | Hypertensive patients (n=3) | Extravascular storage release |

| Half-life Second Phase | 55 hours | Hypertensive patients (n=3) | Tissue-bound compound elimination |

| Tyrosine Hydroxylase Activity Change | Increased | Rat brain tissue | Compensatory enzyme upregulation |

| Catecholamine Depletion in Heart | 45% | Rat heart tissue | Vesicular norepinephrine substitution |

| Catecholamine Depletion in Brain | 55% | Rat brain tissue | Vesicular norepinephrine substitution |

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₃NO₂ | Phenethylamine backbone structure |

| Molecular Weight | 167.208 g/mol | Similar to endogenous catecholamines |

| IUPAC Name | 4-(2-amino-1-hydroxypropyl)phenol | Para-hydroxy substitution critical |

| CAS Number | 552-85-2 | Unique chemical identifier |

| Solubility | Slightly soluble in water, methanol | Affects bioavailability and distribution |

| pKa | 8.70 ± 0.02 | Influences protonation state |

| Boiling Point | 357.9 ± 27.0 °C (predicted) | Thermal stability indicator |

| Density | 1.198 ± 0.06 g/cm³ (predicted) | Physical property for formulation |

| Stereochemistry | Two defined stereocenters | Determines biological activity |

| Functional Groups | Phenol, secondary alcohol, primary amine | Enable receptor interactions |

| Pharmacokinetic Half-life (Phase 1) | 13 hours | Rapid initial elimination |

| Pharmacokinetic Half-life (Phase 2) | 55 hours | Tissue-bound storage phase |

| Primary Metabolic Pathway | Cytochrome P450 2D6 hydroxylation | Major biotransformation route |

| Enzyme Responsible for Formation | Dopamine β-hydroxylase | Converts p-hydroxyamphetamine |

| Receptor Affinity (relative to NE) | Reduced (false neurotransmitter) | Weaker than natural ligand |

| Binding Site Location | Synaptic vesicles, adrenergic terminals | Sites of pharmacological action |

| Neurotransmitter System | Effect Type | Mechanism | Magnitude |

|---|---|---|---|

| Norepinephrine System | Depletion | False neurotransmitter incorporation | 42% reduction |

| Norepinephrine System | Substitution | Vesicular norepinephrine replacement | Substantial |

| Norepinephrine System | Reuptake Inhibition | Competitive transport inhibition | Significant |

| Norepinephrine System | Synthesis Inhibition | Enzyme feedback regulation | Moderate |

| Dopamine System | Content Reduction | Catecholamine pathway disruption | 40% reduction |

| Dopamine System | Metabolite Alteration | Metabolic pathway interference | Variable |

| Dopamine System | Transmission Interference | Reduced neurotransmitter efficacy | Moderate |

| Adrenergic Receptors | Binding Competition | Structural mimicry of norepinephrine | Lower affinity |

| Adrenergic Receptors | Response Modification | Altered receptor pharmacology | Enhanced NE response |

| Vesicular Storage | Vesicular Replacement | Vesicular monoamine transporter substrate | High incorporation |

| Vesicular Storage | pH Gradient Disruption | Weak base vesicular alkalinization | Moderate |

| Catecholamine Synthesis | Tyrosine Hydroxylase Modulation | Compensatory enzyme upregulation | Increased activity |

| Catecholamine Synthesis | Feedback Inhibition | Product inhibition mechanism | Significant |

| Catecholamine Metabolism | VMA Reduction | Reduced norepinephrine turnover | 42% decrease |

| Catecholamine Metabolism | HVA Unchanged | Selective metabolic pathway effects | No change |

XLogP3

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4